beta-Dihydrothevinone beta-Dihydrothevinone
Brand Name: Vulcanchem
CAS No.: 16196-83-1
VCID: VC18002713
InChI: InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17+,20+,21+,22-,23+/m0/s1
SMILES:
Molecular Formula: C23H29NO4
Molecular Weight: 383.5 g/mol

beta-Dihydrothevinone

CAS No.: 16196-83-1

Cat. No.: VC18002713

Molecular Formula: C23H29NO4

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

beta-Dihydrothevinone - 16196-83-1

Specification

CAS No. 16196-83-1
Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
IUPAC Name 1-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone
Standard InChI InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17+,20+,21+,22-,23+/m0/s1
Standard InChI Key KRWAWNXEYPCCLG-WKUBJUINSA-N
Isomeric SMILES CC(=O)[C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC
Canonical SMILES CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC

Introduction

Chemical Identity and Structural Features

Beta-dihydrothevinone (C₂₃H₂₉NO₄) belongs to the 6,14-endo-ethenotetrahydrothebaine class, featuring a tetracyclic morphinan framework with stereochemical complexity. The molecule’s defining characteristics include:

Molecular Architecture

The core structure comprises a fused ring system with an epoxy bridge between C4 and C5, methoxy groups at C3 and C6, and a ketone functional group at C7 (Figure 1) . The absolute configuration at key chiral centers (5α, 7β) critically influences receptor binding affinity.

Table 1: Key Molecular Descriptors of Beta-Dihydrothevinone

PropertyValueSource
Molecular FormulaC₂₃H₂₉NO₄
Molecular Weight383.48 g/mol
XLogP33.2
Hydrogen Bond Acceptors4
Rotatable Bonds1

Stereochemical Considerations

The 7β-acetyl group and 5α,7β epoxy configuration create a three-dimensional topology complementary to opioid receptor binding pockets. Molecular modeling studies suggest that the C7 ketone engages in hydrogen bonding with μ-opioid receptor residues, while the C19 methyl group modulates lipid membrane permeability .

Synthetic Methodologies and Reaction Pathways

Beta-dihydrothevinone serves as a versatile intermediate in opioid synthesis, enabling modular functionalization through well-established organic reactions.

Grignard Additions

Reaction with organomagnesium reagents introduces alkyl or aryl groups at the C7 position:

Table 2: Grignard Reactions of Beta-Dihydrothevinone

ReagentProductYieldBy-productsSource
tert-ButylMgClβ-Buprenorphine precursor68%C8 epimer (12%)
n-PropylMgBrβ-Etorphine intermediate55%Dehydrated analog (18%)

The reaction proceeds via a six-membered transition state, with the Grignard reagent attacking the ketone’s electrophilic carbon . Steric hindrance from the C19 methyl group contributes to the moderate yields, while competing elimination pathways generate Δ⁷,⁸-alkene by-products .

Demethylation and Alkylation

Sequential modification of the nitrogen center enables conversion to nor-opioids:

  • N-Demethylation: Diisopropyl azodicarboxylate (DIAD)-mediated radical abstraction removes the N-methyl group, yielding dihydronorthevinone .

  • N-Alkylation: Treatment with cyclopropanemethyl bromide (CPMBr) installs the cyclopropylmethyl moiety characteristic of buprenorphine .

Mechanistic Insight: The DIAD reaction proceeds through a single-electron transfer (SET) mechanism, generating a nitrogen-centered radical that abstracts a hydrogen atom from the methyl group .

Pharmacological Profile and Receptor Interactions

While beta-dihydrothevinone itself lacks significant opioid activity, its derivatives exhibit nuanced receptor modulation:

μ-Opioid Receptor (MOR) Partial Agonism

Buprenorphine analogs derived from beta-dihydrothevinone display subnanomolar MOR affinity (Ki = 0.08 nM) with 50% maximal efficacy compared to full agonists like fentanyl . This partial agonism underlies their reduced respiratory depression risk.

κ-Opioid Receptor (KOR) Antagonism

CompoundMOR Ki (nM)KOR Ki (nM)Efficacy (% Emax)Source
β-Buprenorphine0.080.4248%
β-Dihydroetorphine0.121.892%

Industrial and Therapeutic Applications

Analgesic Formulations

Beta-dihydrothevinone-derived opioids are integral to:

  • Chronic pain management: Transdermal buprenorphine patches (72-hour duration)

  • Opioid use disorder: Sublingual buprenorphine/naloxone combinations

Veterinary Medicine

Etorphine analogs enable rapid immobilization of large animals through IM administration (dose range: 0.05–0.1 mg/kg) .

Recent Advances and Future Directions

The 2022 KTH study demonstrated that photoredox catalysis could streamline N-demethylation, achieving 89% yield under visible light irradiation . Computational drug design platforms now enable predictive modification of the beta-dihydrothevinone scaffold to optimize pharmacokinetic parameters.

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